molecular formula C11H12ClF4NO2 B13588646 Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride

Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride

Cat. No.: B13588646
M. Wt: 301.66 g/mol
InChI Key: ITWLXPKBFUKOEF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C10H11F4NO2·HCl It is known for its unique structure, which includes a trifluoromethyl group and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration: The resulting compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas over a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group will yield the corresponding amine.

Scientific Research Applications

Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoate hydrochloride
  • Methyl 2-amino-3-[2-bromo-3-(trifluoromethyl)phenyl]propanoate hydrochloride
  • Methyl 2-amino-3-[2-iodo-3-(trifluoromethyl)phenyl]propanoate hydrochloride

Uniqueness

Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12ClF4NO2

Molecular Weight

301.66 g/mol

IUPAC Name

methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C11H11F4NO2.ClH/c1-18-10(17)8(16)5-6-3-2-4-7(9(6)12)11(13,14)15;/h2-4,8H,5,16H2,1H3;1H

InChI Key

ITWLXPKBFUKOEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)C(F)(F)F)F)N.Cl

Origin of Product

United States

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